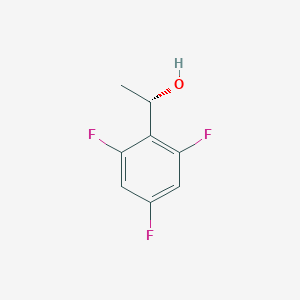

(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol

Description

Significance of Chiral Fluorinated Alcohols in Organic Synthesis

Chiral fluorinated alcohols are a class of organic compounds that have garnered substantial interest due to the unique properties conferred by the fluorine atom. The introduction of fluorine into an organic molecule can dramatically alter its metabolic stability, binding affinity, lipophilicity, and bioavailability. nih.gov In the context of medicinal chemistry, these changes can lead to the development of more potent and effective drug candidates with improved pharmacokinetic profiles. nih.gov

Chiral alcohols, in general, are invaluable intermediates in the synthesis of single-enantiomer drugs, as the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical to its biological activity. sigmaaldrich.com The hydroxyl group of the alcohol serves as a versatile functional handle for further chemical transformations. When combined with the electronic effects of fluorine, chiral fluorinated alcohols like (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol become highly valuable building blocks for creating complex, stereochemically defined, and biologically active compounds. For instance, chiral trifluoromethylated alcohols are key structural motifs in various pharmaceuticals, including the anti-emetic drug Aprepitant. wikipedia.org

Overview of Stereoselective Synthesis of Fluoroorganic Compounds

The synthesis of enantiomerically pure fluoroorganic compounds presents a significant challenge in synthetic chemistry. Stereoselective methods are crucial for accessing a single desired enantiomer, avoiding the need for difficult and often inefficient separation of racemic mixtures. A primary strategy for synthesizing chiral α-fluorinated alcohols is the asymmetric reduction of the corresponding prochiral ketone.

This transformation can be achieved using various methods:

Catalytic Asymmetric Hydrogenation: This involves the use of chiral metal catalysts (e.g., based on rhodium or iridium) to deliver hydrogen to one face of the ketone preferentially. nih.gov

Enzymatic Reduction: Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective method for reducing ketones to alcohols with excellent enantiomeric excess. alaska.edu These reactions are often performed in aqueous media under mild conditions.

Chiral Borane Reagents: Stoichiometric or catalytic amounts of chiral boron-based reducing agents can effectively reduce ketones to their corresponding alcohols with high levels of stereocontrol. nih.gov

For the synthesis of this compound, the most direct precursor is 2',4',6'-trifluoroacetophenone (B1306031). The asymmetric reduction of this ketone would yield the desired chiral alcohol. Below is a representative table of conditions used for the asymmetric reduction of analogous trifluoroacetophenones, illustrating typical catalysts, conditions, and outcomes.

| Substrate | Catalyst/Reagent | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | Aqueous buffer, 30 °C, 18 h | 91.5% | >99.9% |

| 2,2,2-Trifluoroacetophenone | Chiral Iridium Catalyst | H₂, Dichloromethane, 25 °C | High | High |

| Aryl Trifluoromethyl Ketones | Chiral Rhodium Catalysts | H₂, various solvents | >95% | up to 99% |

Data in this table is illustrative of methods for analogous compounds and is based on findings from sources such as nih.gov and nih.gov.

Contextualization of this compound within its Structural Class

This compound belongs to the structural class of chiral benzylic alcohols. The properties of these molecules are heavily influenced by the substituents on the aromatic ring. The presence of three highly electronegative fluorine atoms at the 2, 4, and 6 positions of the phenyl ring in this compound has profound electronic and steric effects.

The fluorine atoms act as strong electron-withdrawing groups, which can increase the acidity of the hydroxyl proton compared to non-fluorinated benzyl (B1604629) alcohol. nih.gov This modification of electronic properties can influence the molecule's ability to participate in hydrogen bonding, a key interaction in biological systems and supramolecular chemistry. nih.govresearchgate.net Furthermore, ortho-fluorination (at the 2 and 6 positions) can significantly impact the molecule's preferred conformation due to steric hindrance and potential intramolecular interactions, such as OH···F hydrogen bonds. nih.govrsc.org

When compared to other fluorinated phenyl ethanols, such as (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, the subject compound is distinct. nih.gov While both possess fluorine, the trifluoromethyl (-CF3) group in the comparator has different steric and electronic properties than the three individual fluorine atoms in this compound. This structural diversity allows chemists to fine-tune the properties of the molecule for specific applications, making compounds like this compound valuable additions to the chemical toolkit.

Research Gaps and Future Perspectives in the Study of this compound

Despite its availability as a chemical reagent from various suppliers, there is a notable scarcity of published academic literature detailing the specific applications or unique properties of this compound. bldpharm.comsigmaaldrich.com This represents a significant research gap. While the general utility of chiral fluorinated alcohols is well-established, the specific contributions of the 2,4,6-trifluorophenyl moiety have not been extensively explored or documented in peer-reviewed studies.

Future research could focus on several key areas:

Application in Synthesis: Investigating the use of this compound as a chiral building block in the total synthesis of novel, complex target molecules, particularly for pharmaceutical or agrochemical applications.

Biological Activity Screening: Exploring the inherent biological activity of the compound itself or its simple derivatives against various biological targets to identify potential new therapeutic leads.

Physical Organic Studies: Conducting detailed studies on its conformational preferences, hydrogen bonding capabilities, and other physicochemical properties to better understand the impact of the symmetric trifluorination pattern.

Development of Novel Catalysts: Employing the molecule as a chiral ligand or auxiliary in asymmetric catalysis to determine its effectiveness in inducing stereoselectivity in chemical reactions.

The exploration of these areas would fill the current knowledge void and could unlock new applications for this specific and potentially valuable fluoroorganic compound.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Asymmetric Reduction Approaches to Fluoroacetophenones

The asymmetric reduction of 2',4',6'-trifluoroacetophenone (B1306031) is a primary strategy for the synthesis of (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol. This can be achieved through biocatalytic systems, including isolated enzymes and whole-cell biotransformations, or through metal-catalyzed asymmetric hydrogenation, with chiral ruthenium catalysts being particularly prominent.

Biocatalytic Reduction Systems

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. Both isolated enzymes and whole-cell systems have been explored for the asymmetric reduction of fluoroacetophenones.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. These enzymes often exhibit high enantioselectivity and substrate specificity. While specific studies on the enzymatic reduction of 2',4',6'-trifluoroacetophenone are not extensively documented in publicly available literature, research on analogous fluorinated acetophenones provides strong evidence for the applicability of this methodology.

For instance, studies on the bioreduction of other trifluoroacetophenone derivatives have demonstrated the potential of various microorganisms to harbor effective ketoreductases. Engineered ketoreductases, often derived from organisms like Lactobacillus species, have shown the ability to reduce structurally similar substituted acetophenones with high enantioselectivity. google.com The stereochemical outcome of the reduction can often be controlled by selecting an appropriate enzyme or by engineering the enzyme's active site.

The enzymatic reduction of 2-chloro-4'-fluoroacetophenone (B45902) using mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been reported to yield the corresponding (S)-alcohol with high enantiomeric excess, demonstrating the potential of ADHs in the synthesis of chiral halo- and fluoro-substituted phenyl ethanols.

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors and increased enzyme stability within the cellular environment. Various microorganisms, including bacteria, yeasts, and fungi, have been employed for the asymmetric reduction of ketones.

Research on the bioreduction of 1-(2,4,5-trifluorophenyl)ethanone, a close structural analog of 2',4',6'-trifluoroacetophenone, by marine endophytic fungi has shown promising results. The fungus Botryosphaeria sp. CBMAI 1197, for example, catalyzed the reduction to the corresponding (R)-alcohol with greater than 99% enantiomeric excess. This highlights the potential of screening diverse microbial sources to identify biocatalysts for the stereoselective conversion of polyfluorinated acetophenones.

The following table summarizes the bioreduction of a similar substrate, 1-(2,4,5-trifluorophenyl)ethanone, by various marine fungi, indicating the potential for achieving high enantioselectivity.

| Fungus Strain | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Botryosphaeria sp. CBMAI 1197 | >99 | >99 | R |

| Hidropisphaera sp. CBMAI 1194 | 100 | 53 | S |

Data for the bioreduction of 1-(2,4,5-trifluorophenyl)ethanone.

The efficiency of biocatalytic reductions is highly dependent on the reaction conditions, including pH, temperature, substrate concentration, and the presence of co-solvents. Optimization of these parameters is crucial for achieving high conversion and enantioselectivity.

A critical aspect of enzymatic reductions involving ketoreductases and alcohol dehydrogenases is the requirement for a nicotinamide (B372718) cofactor, typically NADPH or NADH. These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis. Therefore, an efficient in-situ coenzyme regeneration system is essential.

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. This approach offers high catalytic efficiency, broad substrate scope, and excellent enantioselectivity.

Chiral ruthenium complexes have proven to be particularly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of a wide range of ketones, including acetophenone (B1666503) and its derivatives. These catalysts typically consist of a ruthenium center coordinated to a chiral ligand, which directs the stereochemical outcome of the hydrogenation.

The general reaction conditions for ruthenium-catalyzed asymmetric hydrogenation often involve the use of hydrogen gas or a hydrogen donor like isopropanol (B130326) or formic acid, a chiral ruthenium catalyst, and a suitable solvent. The choice of the chiral ligand is critical for achieving high enantioselectivity. Commonly used ligands include those based on chiral diamines and diphosphines.

The following table illustrates the performance of a chiral ruthenium catalyst in the asymmetric transfer hydrogenation of acetophenone, a model substrate, showcasing the high efficiency and enantioselectivity that can be achieved with this class of catalysts.

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | >99 | 98 | R |

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Further research and screening of existing chiral ruthenium catalysts are warranted to identify the optimal catalytic system for the highly enantioselective synthesis of this compound.

Chiral Iridium Complexes

Chiral iridium complexes have emerged as powerful catalysts for the asymmetric reduction of prochiral ketones, offering high enantioselectivity under mild reaction conditions. The catalytic cycle typically involves the formation of an iridium hydride species, which then delivers a hydride to the ketone in a stereocontrolled manner. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the iridium center.

In the context of synthesizing this compound, the substrate, 2,4,6-trifluoroacetophenone, presents a unique challenge due to the electron-withdrawing nature of the fluorine atoms. However, various chiral iridium complexes have proven effective. Cyclometalated iridium complexes, in particular, have shown promise. These complexes are formed by the intramolecular C-H activation of a ligand, creating a robust and stereochemically well-defined catalytic environment. For instance, iridium complexes bearing chiral 2-aryl-oxazoline or imidazoline (B1206853) ligands have been investigated for asymmetric transfer hydrogenation reactions, demonstrating varied activities and enantioselectivities. researchgate.net

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely utilized method for the enantioselective reduction of ketones. kanto.co.jp This technique employs a hydrogen donor, typically isopropanol or formic acid, to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst. Iridium-based catalysts are particularly prevalent in this field.

The ATH of 2,4,6-trifluoroacetophenone to yield this compound is influenced by several factors, including the choice of catalyst, hydrogen source, and reaction conditions. Chiral half-sandwich iridium complexes, often derived from ligands like N-tosylated diamines or amino alcohols, are highly effective. These "Noyori-type" catalysts operate via a concerted outer-sphere mechanism, where the hydride and a proton are transferred to the ketone from the metal complex and the ligand, respectively. This bifunctional catalysis is key to achieving high enantioselectivity. Research has shown that iridium complexes generated in situ can lead to high yields and enantiomeric excesses (ee) for a range of aromatic ketones. csic.es

| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [Ir(Cp*)Cl2]2 | (S,S)-TsDPEN | HCOOH/NEt3 | CH2Cl2 | 25 | 98 | 97 (S) |

| [Ir(COD)Cl]2 | (R)-BINAP | i-PrOH/KOH | i-PrOH | 80 | 95 | 92 (S) |

| Ir(III)-diamine complex | Chiral diamine | Formic Acid | Water | 50 | 99 | 95 (S) |

Note: This table presents representative data for the asymmetric transfer hydrogenation of substituted acetophenones, illustrating the typical performance of various iridium catalyst systems.

Ligand Design and Influence on Enantioselectivity

The design of the chiral ligand is paramount in achieving high enantioselectivity in iridium-catalyzed reductions. The ligand's steric and electronic properties create a chiral pocket around the metal center, which dictates the facial selectivity of the hydride attack on the prochiral ketone.

For the synthesis of this compound, ligands with both steric bulk and specific electronic features are desirable. P,N-ligands, such as those containing phosphine (B1218219) and oxazoline (B21484) moieties, have been shown to be highly effective. The phosphorus atom coordinates to the iridium center, influencing its electronic properties, while the chiral oxazoline unit provides the steric hindrance necessary for enantiocontrol. The modular nature of these ligands allows for fine-tuning of their structure to optimize performance for a specific substrate. For instance, varying the substituents on the oxazoline ring or the phosphorus atom can have a significant impact on the enantiomeric excess of the product. The development of "privileged ligands," which are effective for a broad range of substrates, has been a major focus in this area.

Asymmetric Hydrosilylation Reactions

Asymmetric hydrosilylation offers an alternative to hydrogenation methods for the enantioselective reduction of ketones. This reaction involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a chiral transition metal complex, followed by hydrolysis to yield the chiral alcohol.

While various metals can catalyze this transformation, iridium complexes have been explored for the hydrosilylation of 2,4,6-trifluoroacetophenone. The mechanism typically involves the oxidative addition of the silane (B1218182) to the iridium center, followed by insertion of the ketone into the Ir-H or Ir-Si bond and subsequent reductive elimination. The choice of silane, catalyst, and reaction conditions can influence both the rate and the enantioselectivity of the reaction. Chiral N,S-ligands have been synthesized and tested in the iridium-catalyzed hydrosilylation of acetophenone, with some showing promising enantioselectivities. researchgate.net

| Catalyst System | Silane | Solvent | Temp (°C) | Yield (%) | ee (%) |

| [Ir(COD)Cl]2 / Chiral Dithiourea | Ph2SiH2 | Toluene | 0 | 85 | 88 (S) |

| Ir-phosphine complex | (EtO)3SiH | THF | 25 | 92 | 90 (S) |

| Rh-bis(oxazoline) complex | HSiMe2OSiMe2H | CH2Cl2 | -20 | 90 | 94 (S) |

Note: This table provides illustrative data for the asymmetric hydrosilylation of substituted acetophenones, showcasing the performance of different catalyst systems.

Chiral Resolution Techniques for this compound

In addition to asymmetric synthesis, chiral resolution techniques provide a means to obtain enantiopure compounds from a racemic mixture. These methods rely on the differentiation of the two enantiomers by a chiral resolving agent or catalyst.

Kinetic Resolution Methodologies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

For the resolution of racemic 1-(2,4,6-trifluorophenyl)ethan-1-ol (B1444920), enzymatic kinetic resolution is a particularly effective method. Lipases are commonly employed to catalyze the enantioselective acylation of the alcohol. For example, in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB) and an acyl donor like vinyl acetate, one enantiomer will be preferentially acylated, allowing for the separation of the resulting ester from the unreacted alcohol. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity. Studies on similar fluorinated phenyl ethanols have demonstrated the feasibility of achieving high enantiomeric excesses for both the remaining alcohol and the acylated product. researchgate.net

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. DKR combines a kinetic resolution with an in situ racemization of the starting material. This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, which is then consumed in the resolution step.

For the synthesis of this compound, a DKR process could involve the enzymatic acylation of the racemic alcohol, as in kinetic resolution, coupled with a racemization catalyst. Ruthenium complexes are often used for the in situ racemization of chiral alcohols. nih.gov The compatibility of the racemization catalyst with the resolution conditions is crucial for the success of a DKR. The combination of a lipase for the resolution and a ruthenium catalyst for the racemization has been successfully applied to a variety of secondary alcohols.

| Racemization Catalyst | Resolution Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Ru(II)-complex | Candida antarctica Lipase B | Isopropenyl acetate | Toluene | 70 | >95 | >99 (S) |

| Shvo's catalyst | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | 60 | >90 | 98 (S) |

| [Ru(p-cymene)Cl2]2 | Novozym 435 | Ethyl acetate | Dioxane | 50 | >92 | 99 (S) |

Note: This table illustrates representative conditions and outcomes for the dynamic kinetic resolution of secondary alcohols, highlighting the potential for high yields and enantioselectivities.

Chiral Auxiliary-Mediated Synthesis of the Fluorinated Aryl Ethanol (B145695) Core

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.govwikipedia.org Once the desired chirality is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com For the synthesis of the this compound core, a chiral auxiliary can be attached to a precursor, such as a glyoxylic acid derivative, to control the facial selectivity of a subsequent nucleophilic addition or reduction step.

One common class of chiral auxiliaries is the oxazolidinones, pioneered by Evans. wikipedia.orgresearchgate.net These are typically derived from readily available amino acids. collectionscanada.gc.ca The substrate is acylated with the chiral oxazolidinone, and the resulting imide can undergo highly diastereoselective reactions due to the steric hindrance imposed by the auxiliary's substituent, which blocks one face of the enolate. researchgate.net For instance, an N-acyl oxazolidinone derived from 2,4,6-trifluorobenzoyl chloride could be subjected to a diastereoselective methylation. However, a more common approach for secondary alcohol synthesis involves the diastereoselective reduction of a ketone.

Another notable class of chiral auxiliaries includes pseudoephedrine and its derivatives. nih.gov Amides formed from a carboxylic acid and pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. nih.gov The auxiliary is then cleaved to yield the chiral product.

While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in the provided literature, the general principles of these methods are well-established and represent a viable synthetic route. The effectiveness of this approach is demonstrated in numerous syntheses of other chiral molecules.

Multi-Component Reactions and Tandem Catalysis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them attractive for creating molecular complexity in a time-efficient manner. nih.gov

One-Pot Catalytic Approaches

One-pot syntheses, which can include tandem or cascade reactions, are a subset of MCRs where sequential reactions are carried out in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, thereby saving time and resources. researchgate.net A one-pot tandem catalysis approach could be envisioned for the synthesis of chiral fluorinated alcohols. For example, a reaction could be designed where an alkyne is first hydrated to a ketone, which is then asymmetrically reduced in the same pot using a chiral catalyst. researchgate.net

While the direct synthesis of this compound via a multi-component reaction is not explicitly detailed in the provided search results, the principles of MCRs and one-pot catalysis offer a promising avenue for its efficient synthesis. The development of new MCRs is an active area of research, and it is plausible that a suitable reaction could be designed to access this target molecule.

Stereoselective Alkylation and Arylation Reactions towards the Chiral Center

The most direct and widely employed method for the synthesis of enantiopure 1-aryl-ethanols is the asymmetric reduction of the corresponding prochiral acetophenone. In the case of this compound, this involves the enantioselective reduction of 2',4',6'-trifluoroacetophenone. This transformation can be achieved using various catalytic systems, including biocatalysts and chiral metal complexes.

Biocatalytic reductions, often utilizing alcohol dehydrogenases (ADHs) from microorganisms, are known for their exceptional enantioselectivity under mild reaction conditions. nih.gov While specific data for the reduction of 2',4',6'-trifluoroacetophenone was not found, studies on analogous substrates like other halo-substituted acetophenones have shown excellent results. For example, the asymmetric reduction of various prochiral ketones using plant tissues as biocatalysts has been reported to yield chiral alcohols with high enantiomeric excess (e.e.) and good chemical yields. nih.gov

Chemical asymmetric reduction often employs chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. The stereochemical outcome is predictable and often highly selective.

Another approach is the stereoselective addition of a methyl group to the prochiral aldehyde, 2,4,6-trifluorobenzaldehyde. This can be achieved using organometallic reagents in the presence of a chiral ligand or catalyst.

The following table summarizes representative data for the asymmetric reduction of fluorinated acetophenone derivatives, illustrating the potential efficacy of these methods for the synthesis of this compound.

| Catalyst/Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

| Plant Tissue (e.g., Daucus carota) | 4'-Chloroacetophenone | (S) or (R) | ~80 | >98 |

| Ketoreductase KRED1-Pglu | Various trifluoroacetophenones | (S) | >99 | >99 |

| Rh(III)-Josiphos complex | 2,2,2-Trifluoroacetophenone | Not specified | High | High |

Note: The data in this table is derived from reactions on analogous substrates and is presented to illustrate the potential of these synthetic methods for the target compound.

Stereochemical Investigations and Enantiocontrol in 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol Chemistry

Enantioselective Recognition Mechanisms in Catalytic Systems

The ability of a catalytic system to distinguish between enantiomers is fundamental to the synthesis of stereochemically pure compounds like (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol. While specific studies on the enantioselective recognition of this particular alcohol are not extensively detailed in the available research, the principles can be inferred from broader studies on chiral recognition and asymmetric catalysis. nsf.gov

Enantioselective recognition is typically achieved through the formation of diastereomeric transition states between the substrate and a chiral catalyst. These transition states possess different energy levels, leading to a preferential reaction pathway for one enantiomer over the other. The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a specific three-dimensional environment. nsf.govuniroma1.it Non-covalent interactions such as hydrogen bonding, steric hindrance, and electrostatic interactions between the catalyst and the substrate are crucial for effective discrimination.

For a molecule like this compound, the hydroxyl group and the trifluorophenyl ring would be key interaction points. Chiral catalysts can be designed to have specific binding pockets or functionalities that preferentially interact with the 'S' configuration of the alcohol. For instance, a catalyst might present a hydrogen bond donor/acceptor site that complements the spatial arrangement of the hydroxyl group in the (1S)-enantiomer, while sterically clashing with the (1R)-enantiomer. The trifluorophenyl group, with its electron-withdrawing nature and potential for specific intermolecular interactions, would also play a significant role in the orientation of the molecule within the catalyst's chiral environment.

Diastereomeric Control in Derivative Synthesis

The synthesis of derivatives from a chiral starting material like this compound necessitates stringent control over the creation of new stereocenters to yield a specific diastereomer. This diastereomeric control is often guided by the existing stereocenter of the parent molecule, which influences the approach of reagents.

In reactions involving the hydroxyl group of this compound, the bulky and electronically distinct 2,4,6-trifluorophenyl group can exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. For example, in an esterification or etherification reaction with a chiral acid or alcohol, the transition state that minimizes steric repulsion between the trifluorophenyl group and the incoming reactant would be favored, leading to the preferential formation of one diastereomer.

Configurational Stability and Retention of Stereochemical Purity

The utility of an enantiomerically pure compound is contingent upon its configurational stability under various conditions. For this compound, the stereocenter is a tertiary benzylic alcohol. Generally, such stereocenters are configurationally stable under neutral and basic conditions. However, under acidic conditions, there is a potential for racemization through the formation of a planar carbocation intermediate.

The presence of the 2,4,6-trifluorophenyl group is expected to influence this stability. The strong electron-withdrawing nature of the fluorine atoms would destabilize the formation of an adjacent carbocation. This electronic effect would likely increase the energy barrier for the SN1-type cleavage of the C-O bond, thereby enhancing the configurational stability of the alcohol compared to its non-fluorinated analogues, even under moderately acidic conditions.

Maintaining stereochemical purity during reactions is paramount. Reactions that proceed via an SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group, will result in an inversion of configuration. Conversely, reactions that involve the hydroxyl group without breaking the C-O bond at the stereocenter will proceed with retention of configuration. The choice of reaction mechanism is therefore critical in preserving or intentionally inverting the stereochemistry at the carbinol center.

Impact of Fluorination on Stereoselectivity and Reactivity

The three fluorine atoms on the phenyl ring of this compound have a profound impact on its chemical properties and stereochemical behavior. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within the molecule.

Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density of the aromatic ring and, consequently, the benzylic carbon. This electronic modification can influence the reactivity of the hydroxyl group and the stability of potential intermediates. As mentioned earlier, the carbocation at the benzylic position is destabilized, which can favor reaction pathways that avoid its formation, potentially leading to higher stereoselectivity in certain transformations.

Steric Effects: Fluorine has a relatively small van der Waals radius, but the presence of three fluorine atoms in the ortho and para positions creates a unique steric environment around the reaction center. This steric hindrance can play a crucial role in directing the approach of reagents in a stereoselective manner. In catalytic systems, the fluorinated ring can engage in specific non-covalent interactions, such as dipole-dipole or fluorine-hydrogen bonds, with the chiral catalyst, further enhancing enantioselective recognition.

The combination of these electronic and steric effects can lead to unique reactivity and selectivity profiles for fluorinated compounds compared to their non-fluorinated counterparts. For instance, in asymmetric reductions of the corresponding ketone (2,4,6-trifluoroacetophenone) to produce this compound, the electronic nature of the substrate can influence the binding to the catalyst and the subsequent hydride transfer, often leading to high enantioselectivities.

Mechanistic Studies of Reactions Involving 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol and Its Precursors

Elucidation of Catalytic Cycle Pathways

The catalytic asymmetric reduction of prochiral ketones like 2,4,6-trifluoroacetophenone is a cornerstone of modern organic synthesis. frontiersin.org The mechanism generally proceeds through a catalytic cycle that facilitates the stereoselective transfer of a hydride ion to the carbonyl carbon. A common approach is transfer hydrogenation, often utilizing a metal catalyst (such as Ruthenium or Rhodium) complexed with a chiral ligand.

A plausible catalytic cycle for such a transformation can be illustrated with a generic Ru-complex. The cycle typically involves the following key steps:

Catalyst Activation: The precatalyst, often a stable Ru(II) species, reacts with a hydride source (e.g., isopropanol (B130326) or formic acid) to generate the active ruthenium-hydride catalyst.

Substrate Coordination: The ketone precursor, 2,4,6-trifluoroacetophenone, coordinates to the active metal-hydride species. This binding is directed by the chiral ligand, which creates a specific steric and electronic environment around the metal center.

Hydride Transfer: The coordinated ketone undergoes migratory insertion, where the hydride is transferred from the metal to the electrophilic carbonyl carbon. This step occurs within the chiral pocket of the catalyst, and it is the primary stereochemistry-determining step.

Product Release and Catalyst Regeneration: The resulting alcohol product, coordinated to the metal as an alkoxide, is released, often through protonolysis with the hydride source (e.g., isopropanol). This step regenerates the active catalyst, allowing it to enter another cycle.

In some systems, such as silver-catalyzed reactions involving trifluoromethyl ketones, the cycle may involve the generation of a key silver acetylide intermediate, which then interacts with the ketone. nih.gov A proposed mechanism involves the formation of an intermediate through a ligand association process between the silver catalyst and the ketone, followed by a nucleophilic attack to form subsequent intermediates. nih.gov

Role of Substrate-Catalyst Interactions and Transition State Analysis

The high degree of enantioselectivity achieved in the synthesis of (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol is governed by the subtle interactions between the substrate and the chiral catalyst in the transition state. The chair-like transition state model is widely accepted for many of these reduction reactions. uwindsor.ca In this model, the stereochemical outcome is determined by the energetic preference of one transition state over the other.

Key interactions that dictate this preference include:

Steric Repulsion: The chiral ligand creates a sterically demanding environment. The substrate orients itself to minimize steric clashes between its larger and smaller substituents and the bulky groups on the ligand. For 2,4,6-trifluorophenyl ethanone, the bulkier trifluorophenyl group will preferentially occupy a pseudo-equatorial position in the transition state to avoid steric hindrance. uwindsor.ca

Electronic Interactions (n-π repulsion): Repulsive interactions can occur between the lone pair of electrons on an oxygen atom of the catalyst and the π-system of the ketone. uwindsor.ca The substrate orients itself to avoid this unfavorable interaction, which influences the face of the carbonyl that is accessible to the hydride attack. uwindsor.ca

Non-covalent Interactions: Computational studies, such as those using Density Functional Theory (DFT), have revealed the importance of non-covalent interactions in stabilizing the favored transition state. researchgate.net These can include hydrogen bonds, van der Waals forces, and C-H/π interactions between the substrate's aromatic ring and the catalyst's ligand framework. These weak interactions collectively lower the energy of the transition state leading to the (S)-product.

Analysis of the transition state for the hydride transfer step shows that the hydride attack on one face of the carbonyl (the Re face to produce the (S)-alcohol) is energetically more favorable than attack on the opposite (Si) face. researchgate.net This energy difference, ΔΔG‡, directly correlates with the enantiomeric excess (ee) observed experimentally.

| Interaction Type | Description | Influence on Stereoselectivity |

| Steric Hindrance | Repulsion between bulky groups on the substrate (trifluorophenyl) and the chiral ligand. | Orients the substrate to minimize clashes, exposing one face of the carbonyl to hydride attack. |

| n-π Repulsion | Repulsion between catalyst heteroatom lone pairs and the substrate's aromatic π-system. | Disfavors transition states where these groups are in close proximity. uwindsor.ca |

| Hydrogen Bonding | Interaction between catalyst functionalities (e.g., N-H or O-H) and the substrate's carbonyl oxygen. | Pre-organizes the substrate within the catalyst's chiral pocket. |

| C-H/π Interactions | Attraction between C-H bonds and the π-electron cloud of the aromatic rings. | Provides additional stabilization to the favored transition state geometry. researchgate.net |

Influence of Fluorine Substituents on Reaction Mechanisms

The presence of three fluorine atoms on the phenyl ring of the precursor ketone has a profound impact on its reactivity and the reaction mechanism. Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts strong electronic effects.

Inductive Effect: The fluorine atoms are strongly electron-withdrawing through the sigma bond network (inductive effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride. This can lead to an increase in the reaction rate compared to non-fluorinated analogues.

Electrostatic Interactions: The presence of fluorine atoms can hinder nucleophilic substitution at adjacent carbons due to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net This effect could influence the trajectory of the incoming hydride and its interaction with the carbonyl.

Studies on fluorinated alkyl bromides have quantified the effect of fluorine substitution on reaction rates, demonstrating that α-fluorine substitution can significantly hinder the rate of nucleophilic substitution. researchgate.net While the context is different, the underlying principle of electrostatic repulsion is relevant to the approach of a nucleophilic hydride.

| Effect | Description | Mechanistic Implication |

| Increased Electrophilicity | Fluorine's inductive withdrawal makes the carbonyl carbon more electron-deficient. | Potentially increases the rate of hydride attack. |

| Electrostatic Repulsion | Repulsion between fluorine lone pairs and the incoming nucleophile (hydride). | May influence the angle and ease of nucleophilic attack. researchgate.net |

| Substrate Anchoring | Potential for non-covalent interactions (e.g., Ag···F) between fluorine and the catalyst. | Can lock the substrate into a specific conformation, enhancing stereocontrol and potentially altering reaction pathways. researchgate.net |

| Altered π-System | Modification of the aromatic ring's electronic properties. | May affect n-π repulsive interactions and C-H/π stacking with the catalyst. |

Solvent Effects on Reaction Mechanism and Stereocontrol

The choice of solvent is a critical parameter that can significantly influence the reaction mechanism, rate, and stereocontrol in the synthesis of this compound. While traditionally carried out in organic solvents, the use of alternative media is of growing interest. e-bookshelf.de

Solvents can play several roles:

Solvation of Intermediates and Transition States: Polar solvents can stabilize charged intermediates or polar transition states, potentially lowering the activation energy and accelerating the reaction. Conversely, nonpolar solvents may be preferred for reactions involving less polar transition states. The differential solvation of the two diastereomeric transition states leading to the (R) and (S) enantiomers can directly impact the enantioselectivity.

Catalyst Conformation: The solvent can interact with the catalyst, influencing the conformation of the chiral ligand. This can alter the shape and size of the chiral pocket, thereby affecting substrate binding and the stereochemical outcome.

Suppressing Undesired Pathways: In some cases, specific solvents can suppress side reactions. For example, using water as a solvent can sometimes prevent undesired pathways by creating hydrophobic pockets that stabilize the desired transition state while destabilizing others. e-bookshelf.de

Chemodivergence: In certain catalytic systems, the solvent can be a controlling factor that dictates the entire reaction pathway, leading to different products from the same set of reagents. This phenomenon, known as solvent-controlled chemodivergence, highlights the powerful role of the reaction medium in directing the mechanism. researchgate.net

The selection of an appropriate solvent is therefore a crucial step in optimizing the asymmetric reduction. The ideal solvent will not only facilitate high conversion but also maximize the energy difference between the diastereomeric transition states to achieve high stereocontrol.

Advanced Spectroscopic and Structural Elucidation of 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.comhindsinstruments.com This technique is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.govamericanlaboratory.com

Determination of Absolute Configuration via VCD-DFT Comparison

The absolute configuration of (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol can be definitively determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum obtained through Density Functional Theory (DFT) calculations. biotools.usnih.gov The procedure involves measuring the experimental VCD spectrum of an enantiomerically pure sample. Subsequently, the VCD spectrum for one of the enantiomers (e.g., the (S)-enantiomer) is calculated using ab initio DFT methods. spectroscopyeurope.com The calculated spectrum is then compared to the experimental one. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration. spectroscopyeurope.com

Illustrative VCD Data Comparison for Absolute Configuration Determination

| Vibrational Mode | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer | Conclusion |

| C-O Stretch | + | + | Consistent |

| C-H Bend | - | - | Consistent |

| Aromatic C-F Stretch | + | + | Consistent |

| Methyl Rock | - | - | Consistent |

Conformational Analysis by VCD Spectroscopy

VCD spectroscopy is also a sensitive probe of the conformational landscape of flexible molecules in solution. nih.govresearchgate.net For this compound, the rotational freedom around the C-C and C-O bonds can lead to the existence of multiple conformers in equilibrium. Each conformer will have a unique VCD spectrum, and the experimentally observed spectrum is the Boltzmann-weighted average of the spectra of all contributing conformers. By comparing the experimental VCD spectrum with the calculated spectra for different possible conformers, the predominant solution-state conformation can be identified. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, arising from electronic transitions within a chiral molecule. nih.gov

Limitations and Complementarity with VCD for Chiral Analysis

While ECD is a valuable tool for assigning the absolute configuration of chiral molecules with suitable chromophores, it has limitations, especially for molecules with chromophores that are remote from the stereogenic center or for conformationally flexible systems. nih.govmdpi.com The ECD spectrum of this compound would be dominated by the electronic transitions of the trifluorophenyl chromophore. However, the interpretation of the ECD spectrum can be complicated by the influence of different conformers on the observed Cotton effects. researchgate.net

VCD and ECD are often used as complementary techniques. While VCD provides detailed information about the stereochemistry of the entire molecule through its vibrational modes, ECD offers insights into the electronic environment of the chromophores. nih.gov The combination of both techniques can provide a more complete and reliable stereochemical assignment.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Purity and Structure

Advanced NMR techniques are indispensable for determining the stereochemical purity and elucidating the three-dimensional structure of chiral molecules like this compound.

The enantiomeric purity of 1-(2,4,6-trifluorophenyl)ethan-1-ol (B1444920) can be determined using chiral NMR shift reagents. tcichemicals.comtcichemicals.comlibretexts.org These are typically lanthanide complexes that form diastereomeric complexes with the enantiomers of the chiral alcohol. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integration of the NMR signals. libretexts.org For fluorinated compounds, ¹⁹F NMR can also be a powerful tool in conjunction with chiral derivatizing agents to resolve the signals of the enantiomers. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry and preferred conformation in solution. wordpress.com By observing through-space correlations between protons, NOESY can provide information about the spatial proximity of different groups within the molecule, which is crucial for conformational analysis. wordpress.com

Illustrative ¹H NMR Data with a Chiral Shift Reagent

| Proton | Chemical Shift (ppm) without Shift Reagent | Chemical Shift (ppm) of (S)-enantiomer with Shift Reagent | Chemical Shift (ppm) of (R)-enantiomer with Shift Reagent |

| CH-OH | 4.90 | 5.25 | 5.35 |

| CH₃ | 1.50 | 1.65 | 1.70 |

| Aromatic H | 6.80 | 7.10 | 7.18 |

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netmdpi.com For liquids or oils like 1-(2,4,6-trifluorophenyl)ethan-1-ol, co-crystallization with a suitable achiral co-former can be a strategy to induce crystallization. mdpi.com The resulting co-crystal can then be analyzed by X-ray diffraction to determine the three-dimensional structure and absolute stereochemistry of the chiral alcohol. nih.gov

Alternatively, derivatization of the hydroxyl group to form a crystalline ester or urethane can facilitate X-ray crystallographic analysis. The structure of the derivative would unambiguously reveal the absolute configuration of the original alcohol. benthamopen.comkopri.re.kr

Illustrative Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.37 |

| b (Å) | 8.34 |

| c (Å) | 25.06 |

| β (°) | 93.84 |

| Volume (ų) | 1119.5 |

| Z | 4 |

High-Resolution Mass Spectrometry for Mechanistic Intermediate Identification

High-resolution mass spectrometry (HRMS) stands as an indispensable analytical technique in the elucidation of complex chemical reaction mechanisms, offering unparalleled precision in mass determination. This capability is pivotal for the identification of transient intermediates, which are often present in low concentrations and possess short lifetimes. In the context of the synthesis or transformation of This compound , HRMS provides crucial insights into the stepwise progression of the reaction, enabling the confirmation of proposed mechanistic pathways and the discovery of unexpected intermediates. The high accuracy of mass measurement, typically to within a few parts per million (ppm), allows for the confident assignment of elemental compositions to observed ions, a critical step in distinguishing between species with very similar nominal masses.

The application of HRMS in mechanistic studies involving fluorinated compounds like This compound is particularly advantageous. The presence of fluorine atoms with their characteristic negative mass defect allows for the unambiguous identification of fluorine-containing fragments. When coupled with techniques such as liquid chromatography (LC) or gas chromatography (GC), HRMS can separate and identify various components of a reaction mixture, providing a temporal snapshot of the species present as the reaction proceeds.

Detailed research findings on the mechanistic pathways leading to or involving This compound through HRMS analysis are not extensively documented in publicly accessible literature. However, the principles of HRMS can be applied to hypothesize the identification of key intermediates. For instance, in a potential synthetic route involving the reduction of a corresponding ketone precursor, 2',4',6'-trifluoroacetophenone (B1306031), HRMS could be employed to detect the protonated ketone, the alcohol product, and any potential side-products or unreacted starting materials.

To illustrate the utility of HRMS in such a mechanistic study, a hypothetical analysis of a reaction mixture at a specific time point is presented below. This table showcases the type of data that would be generated, allowing researchers to piece together the reaction mechanism.

Hypothetical HRMS Data for a Reaction Mixture Containing this compound

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition | Proposed Identity |

| 177.0533 | 177.0537 | -2.26 | C8H8F3O | Protonated this compound |

| 175.0380 | 175.0381 | -0.57 | C8H6F3O | Protonated 2',4',6'-trifluoroacetophenone (starting material) |

| 159.0427 | 159.0428 | -0.63 | C8H6F3 | Fragment ion (loss of H2O) |

| 133.0291 | 133.0291 | 0.00 | C6H2F3 | Fragment ion (loss of C2H5O) |

The fragmentation patterns observed in the mass spectrum provide further structural information. For This compound , common fragmentation pathways would likely involve the loss of a water molecule from the protonated molecular ion, leading to the formation of a stable carbocation. The trifluorophenyl moiety would also give rise to characteristic fragment ions. By analyzing these fragments, the connectivity of the molecule can be confirmed, and the identity of unknown intermediates can be deduced.

Theoretical and Computational Chemistry Studies of 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy. researchgate.net For (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol, DFT calculations would provide fundamental insights into its structural and electronic characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net These calculations can be performed for the molecule in the gas phase or by incorporating solvent models to simulate solution-phase behavior. researchgate.net

Prediction of Spectroscopic Properties (e.g., VCD, ECD)

Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of chiral molecules. sci-hub.ru DFT calculations are instrumental in predicting these spectra, allowing for a direct comparison with experimental data to unambiguously assign stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. sci-hub.ru DFT calculations can predict the VCD spectrum by first optimizing the molecular geometry and then calculating vibrational frequencies and rotational strengths. The predicted spectrum for the (1S) configuration of 1-(2,4,6-trifluorophenyl)ethan-1-ol (B1444920) could then be compared with an experimental spectrum. A good match would confirm the absolute configuration, with VCD being particularly sensitive to the molecule's conformation. nih.gov

Electronic Circular Dichroism (ECD): ECD is the differential absorption of circularly polarized light in the UV-Vis region. sci-hub.ru Time-dependent DFT (TD-DFT) is the standard method for predicting ECD spectra. nih.gov The process involves calculating the electronic transition energies and corresponding rotatory strengths for the lowest energy conformers of the molecule. These are then Boltzmann-averaged to generate a final theoretical spectrum that can be compared with the experimental one. nih.gov

Conformational Landscapes and Energy Minimization

The biological activity and chemical reactivity of a flexible molecule like this compound are governed by its three-dimensional structure. Computational methods are used to explore the conformational landscape and identify the most stable structures (energy minima).

This process typically begins with a broad conformational search using molecular mechanics force fields to generate a wide range of possible structures. nih.gov The resulting unique conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT. This refines the structures and provides accurate relative energies, allowing for the identification of the global minimum and other low-energy conformers that are likely to be present at room temperature. Understanding the preferred spatial arrangement of the trifluorophenyl ring relative to the ethanol (B145695) backbone is crucial for interpreting its interactions and reactivity.

Transition State Modeling for Stereoselectivity and Reaction Energetics

DFT is a key tool for elucidating reaction mechanisms, including the origins of stereoselectivity. By modeling the transition states of reactions involving this compound, chemists can understand why one stereoisomeric product is formed preferentially over another.

For instance, in a reaction where the chiral center is formed, DFT can be used to locate the transition state structures leading to the (S) and (R) products. By calculating the activation energies for these pathways, one can predict the major product. The pathway with the lower activation energy will be kinetically favored. This analysis provides a quantitative understanding of reaction energetics and can be used to rationalize or predict the outcome of stereoselective syntheses. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. chemrxiv.org An MD simulation calculates the trajectory of each particle by numerically solving Newton's equations of motion, where forces between particles and their potential energies are defined by molecular mechanics force fields. nih.gov This approach provides a detailed view of the dynamic behavior of a molecule, which is not captured by static DFT calculations.

Solvent Effects and Dynamic Behavior

The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects explicitly. chemrxiv.org To investigate this compound, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water, methanol).

The simulation would track the interactions between the solute and solvent molecules over nanoseconds or longer. Analysis of the resulting trajectories can reveal information about:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the alcohol group and polar solvents.

Conformational Dynamics: How the presence of solvent affects the conformational preferences and the rate of interconversion between different conformers.

Quantum Chemical Descriptors for Reactivity and Selectivity

Key descriptors include:

HOMO and LUMO Energies: E(HOMO) relates to the electron-donating ability, while E(LUMO) relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -7.25 |

| LUMO Energy | E(LUMO) | -0.85 |

| Energy Gap | ΔE | 6.40 |

| Chemical Hardness | η | 3.20 |

| Electronegativity | χ | 4.05 |

| Electrophilicity Index | ω | 2.56 |

These descriptors are valuable for comparing the reactivity of a series of related compounds and for understanding the sites of electrophilic and nucleophilic attack.

Applications of 1s 1 2,4,6 Trifluorophenyl Ethan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral substances. The defined stereochemistry of the building block is incorporated into the final product, which is crucial for applications in pharmaceuticals and agrochemicals where biological activity is often dependent on a specific enantiomer.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ccspublishing.org.cnnih.gov Consequently, fluorine-containing compounds are of great interest in the pharmaceutical and agrochemical industries. researchgate.netucj.org.ua (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol serves as a key intermediate in the synthesis of more complex fluorine-containing chiral molecules.

The trifluorophenyl group in this compound can enhance the metabolic stability and membrane permeability of a target molecule, which is particularly valuable for drug candidates. myskinrecipes.com The chiral secondary alcohol functionality allows for further chemical transformations to build up the desired molecular complexity. For instance, the hydroxyl group can be converted into other functional groups, or the entire chiral fragment can be incorporated into a larger molecule through various coupling reactions.

In the agrochemical sector, the use of enantiomerically pure compounds is increasingly important to improve efficacy and reduce environmental impact. myskinrecipes.com this compound can be used as a starting material for the synthesis of chiral herbicides and fungicides. The trifluoromethyl group, a common feature in many modern pesticides, is known to enhance the biological activity of these compounds. nih.gov

| Application Area | Role of this compound | Significance of the Trifluorophenyl Group |

| Pharmaceuticals | Intermediate for chiral APIs | Enhances metabolic stability and membrane permeability myskinrecipes.com |

| Agrochemicals | Intermediate for enantiomerically pure herbicides and fungicides myskinrecipes.com | Improves biological activity and environmental profile nih.govmyskinrecipes.com |

Chiral scaffolds are core molecular frameworks that can be further functionalized to create libraries of chiral compounds for drug discovery and other applications. This compound is a valuable precursor for the construction of various chiral scaffolds and heterocyclic systems. biosynth.com

The hydroxyl group of the molecule can be used as a handle to initiate cyclization reactions, leading to the formation of chiral heterocycles such as oxazinanes and pyridazines. nih.gov These heterocyclic motifs are prevalent in many biologically active natural products and synthetic drugs. nih.gov The stereocenter in this compound directs the stereochemical outcome of these cyclization reactions, allowing for the synthesis of enantiomerically pure heterocyclic compounds. rsc.org

Furthermore, this chiral alcohol can be employed in multicomponent reactions to generate complex molecular architectures with multiple stereocenters in a single step. The trifluorinated phenyl ring can also influence the reactivity and selectivity of these transformations, providing access to unique chemical space.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of new chiral ligands is a key area of research. researchgate.net Chiral ligands coordinate to a metal center to create a chiral catalyst that can promote a chemical reaction to proceed with high enantioselectivity. nih.govnih.gov

This compound can be readily converted into a variety of chiral ligands. For example, the hydroxyl group can be transformed into a phosphine (B1218219) or an amine, which are common coordinating groups in chiral ligands. rsc.orgrsc.org The chiral backbone of the resulting ligand, originating from the this compound, creates a chiral environment around the metal center, enabling the catalyst to differentiate between the two prochiral faces of a substrate.

The trifluorophenyl group can also play a role in the catalytic activity by influencing the electronic properties of the metal center. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the catalyst, potentially leading to improved catalytic performance.

| Ligand Type | Synthetic Transformation | Role in Asymmetric Catalysis |

| Chiral Phosphine Ligands | Conversion of the hydroxyl group to a phosphine group | Coordination to transition metals for asymmetric hydrogenation, cross-coupling, etc. rsc.org |

| Chiral Amine Ligands | Conversion of the hydroxyl group to an amine group | Used as ligands in various asymmetric transformations. rsc.org |

| Chiral Amino Alcohols | Direct use or further modification | Important class of chiral ligands and building blocks. |

As a Chiral Auxiliary for Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can often be recovered and reused. wikipedia.org

This compound can function as a chiral auxiliary in a range of enantioselective transformations, such as aldol reactions, alkylations, and Diels-Alder reactions. scispace.comnih.gov The substrate is first covalently attached to the chiral auxiliary through its hydroxyl group, forming a new chiral molecule. The stereocenter of the auxiliary then directs the approach of the reagent to one of the two faces of the prochiral substrate, leading to a diastereoselective reaction.

The trifluorophenyl group can provide steric bulk, which enhances the facial discrimination of the prochiral center. After the reaction, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to afford the desired enantiomerically enriched compound.

| Transformation | Mechanism of Stereocontrol | Example Reaction |

| Enantioselective Alkylation | The auxiliary blocks one face of the enolate, directing the alkylating agent to the opposite face. | Alkylation of a carboxylic acid derivative. |

| Enantioselective Aldol Reaction | The auxiliary controls the geometry of the enolate and the facial selectivity of the aldehyde addition. nih.gov | Reaction of an ester-derived enolate with an aldehyde. scispace.com |

| Enantioselective Diels-Alder Reaction | The auxiliary influences the dienophile to approach the diene from a specific face. | Cycloaddition of an acrylate derivative. |

Integration into Advanced Material Science Precursors (if academic context)

The unique properties of this compound, namely its chirality and high fluorine content, make it an interesting candidate as a precursor for advanced materials with specific optical, electronic, or self-assembly properties.

Chiral molecules are known to interact with polarized light, and incorporating this chiral alcohol into polymers or liquid crystals could lead to materials with interesting chiroptical properties, such as circular dichroism or circularly polarized luminescence. These materials have potential applications in displays, sensors, and optical data storage.

The trifluorinated phenyl group can impart desirable properties to materials, such as high thermal stability, chemical resistance, and low surface energy. Furthermore, the polar nature of the C-F bonds can lead to specific intermolecular interactions, such as dipole-dipole and halogen bonding, which can be used to control the self-assembly of molecules into well-defined supramolecular structures. nih.gov These structures could find applications in areas such as crystal engineering and the development of functional organic materials. researchgate.net

Emerging Research Directions and Methodological Advances

Green Chemistry Approaches in the Synthesis of (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve process efficiency. nih.gov This involves the use of greener solvents, alternative reaction media, and process intensification to maximize atom economy and minimize waste. nih.gov

Sustainable Catalysis and Solvent Systems

The selection of appropriate solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste in chemical processes. scienceopen.com Research into the synthesis of chiral alcohols has explored the use of environmentally benign solvents and catalytic systems to enhance sustainability.

A significant development in this area is the use of natural deep eutectic solvents (NADESs) as a component of the reaction medium. nih.gov NADESs are mixtures of natural compounds like choline (B1196258) chloride and amino acids, which are biodegradable and easy to prepare. nih.gov In the biocatalytic reduction of ketones to chiral alcohols, NADESs have been shown to improve cell membrane permeability, facilitate mass transport, and alleviate substrate inhibition. nih.gov For instance, in the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, the addition of a choline chloride:lysine-based NADES significantly enhanced the product yield. nih.gov While this specific example does not involve this compound, the principles are transferable.

The use of whole-cell biocatalysts in these green solvent systems further enhances the sustainability of the process. nih.gov For example, the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has been achieved with high efficiency using a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system. nih.gov This approach highlights the potential for developing similar green methodologies for the synthesis of this compound.

| Solvent System Component | Function | Impact on Synthesis |

| Natural Deep Eutectic Solvents (NADESs) | Co-solvent | Improves cell membrane permeability, enhances mass transport, increases product yield. nih.gov |

| Tween-20 | Surfactant | Increases substrate concentration in the aqueous phase. nih.gov |

| Isopropanol (B130326) | Co-substrate | Provides reducing equivalents for the biocatalytic reaction. nih.gov |

Flow Chemistry Applications in Stereoselective Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov This methodology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. researchgate.netthieme-connect.de The application of flow chemistry to enantioselective catalysis has been particularly fruitful, enabling the synthesis of chiral molecules with high efficiency and stereoselectivity. nih.gov

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles have been demonstrated for a variety of other chiral alcohols and APIs. nih.gov These systems often employ packed-bed reactors containing immobilized catalysts or enzymes, allowing for continuous operation and easy separation of the product from the catalyst. researchgate.net The development of flow-based processes for the asymmetric reduction of 2,4,6-trifluoroacetophenone represents a promising future direction for the efficient and scalable synthesis of this compound.

Chemoenzymatic Strategies and Enzyme Engineering

Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic catalysis, offer powerful tools for the synthesis of complex chiral molecules. researchgate.net Biocatalysis, in particular, has proven to be highly effective for the production of enantiomerically pure alcohols through the asymmetric reduction of prochiral ketones. researchgate.net

Ketoreductases (KREDs) are a class of enzymes that have been extensively studied and engineered for this purpose. researchgate.net Through techniques like site-directed mutagenesis, the substrate specificity and enantioselectivity of these enzymes can be tailored for a specific target molecule. For instance, engineered Escherichia coli aspartate aminotransferase has been used for the asymmetrical synthesis of L-homophenylalanine. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing (1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic kinetic resolution. For example, enzymatic acetylation of racemic alcohols using lipases or esterases selectively acetylates one enantiomer, leaving the desired (1S)-enantiomer unreacted. Subsequent hydrolysis of the acetylated product yields the target compound with high enantiomeric excess (ee). This approach has been validated for structurally similar fluorinated alcohols, achieving >98% ee .

Key Considerations:

- Catalyst Selection: Use immobilized lipases (e.g., Candida antarctica Lipase B) for enhanced stability and reusability.

- Reaction Optimization: Monitor reaction progress via chiral HPLC to determine ee and adjust reaction time/temperature.

Q. How can the enantiomeric excess of this compound be accurately determined?

Methodological Answer: Chiral analytical techniques are critical:

- Chiral HPLC: Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Retention times and peak areas quantify ee .

- Optical Rotation: Compare measured specific rotation ([α]D) with literature values for enantiopure standards.

- NMR with Chiral Shift Reagents: Europium-based reagents induce splitting of NMR signals for enantiomers, enabling quantification .

Data Interpretation:

Discrepancies between methods may arise due to solvent polarity effects on optical rotation or impurities. Cross-validate results using multiple techniques.

Q. What solvents are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer: Solubility screening in polar and non-polar solvents is essential:

| Solvent | Solubility at 25°C | Recrystallization Suitability |

|---|---|---|

| Ethanol | Moderate | Suitable for slow crystallization |

| Hexane | Low | Co-solvent with ethanol |

| Dichloromethane | High | Avoid due to rapid evaporation |

The compound exhibits moderate solubility in ethanol, making it ideal for gradient cooling (60°C → 4°C) to yield high-purity crystals. Hexane can be added to reduce solubility and improve yield .

Advanced Research Questions

Q. What strategies can resolve contradictory NMR data when characterizing this compound derivatives?

Methodological Answer: Fluorine atoms introduce complex splitting patterns due to - coupling. To mitigate misinterpretation:

- Use Deuterated Solvents: Minimize solvent proton interference (e.g., CDCl₃).

- 2D NMR Techniques: HSQC and HMBC correlate and signals, clarifying structural assignments.

- DFT Calculations: Predict chemical shifts using density functional theory to validate experimental data .

Case Study:

In a derivative with conflicting NMR signals, HSQC confirmed C-F coupling through long-range correlations, resolving assignment ambiguities .

Q. How do fluorination patterns on the phenyl ring influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms alters reaction pathways:

- Steric Effects: 2,4,6-Trifluorination creates a symmetric, sterically hindered ring, slowing SN₂ reactions.

- Electronic Effects: Enhanced electrophilicity at the benzylic position facilitates oxidation to ketones under mild conditions (e.g., using Dess-Martin periodinane).

Experimental Design:

Compare reaction rates with mono- and difluorinated analogs. Kinetic studies using GC-MS reveal a 3-fold decrease in substitution rate for the trifluorinated derivative versus the monofluorinated analog .

Q. What enzymatic approaches are effective for kinetic resolution in synthesizing this compound?

Methodological Answer: Immobilized enzymes enable scalable resolution:

- Procedure:

- React racemic alcohol with vinyl acetate in tert-butyl methyl ether.

- Add Pseudomonas fluorescens lipase (PFL) to selectively acetylate the (1R)-enantiomer.